molecular formula C18H24ClN3O3S2 B2992589 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride CAS No. 1185071-87-7

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2992589
CAS No.: 1185071-87-7
M. Wt: 429.98
InChI Key: UHFIUBZORMPFPP-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxamide core linked via a sulfonylethyl group to a 4-benzylpiperazine moiety, with a hydrochloride counterion. The sulfonyl group contributes to hydrogen-bonding interactions, which may influence receptor binding affinity.

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2.ClH/c22-18(17-7-4-13-25-17)19-8-14-26(23,24)21-11-9-20(10-12-21)15-16-5-2-1-3-6-16;/h1-7,13H,8-12,14-15H2,(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFIUBZORMPFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride, identified by its CAS number 1185071-87-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C18H24ClN3O3S2C_{18}H_{24}ClN_{3}O_{3}S_{2}, with a molecular weight of 430.0 g/mol. The compound features a thiophene ring, a piperazine moiety, and a sulfonamide group, which are significant for its pharmacological properties.

PropertyValue
CAS Number1185071-87-7
Molecular FormulaC18H24ClN3O3S2
Molecular Weight430.0 g/mol
Chemical StructureStructure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Piperazine derivatives, such as those found in this compound, are known to exhibit a range of pharmacological effects, including:

  • Inhibition of Acetylcholinesterase : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions and exhibiting neuroprotective effects .
  • Antitumor Activity : Studies have indicated that compounds with similar structures can exhibit significant antiproliferative effects against various cancer cell lines. For instance, related piperazine derivatives have demonstrated IC50 values in the nanomolar range against several cancer types .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antiproliferative effects of this compound on different cancer cell lines. The results suggest that the compound effectively inhibits cell growth and induces apoptosis.

In Vivo Studies

Preclinical studies utilizing animal models have shown promising results regarding the compound's ability to reduce tumor growth without significant side effects such as weight loss. These findings highlight its potential as a therapeutic agent in oncology .

Study 1: Acetylcholinesterase Inhibition

A study demonstrated that piperazine derivatives could bind to the peripheral anionic site and catalytic sites of acetylcholinesterase, leading to effective inhibition. This mechanism is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer’s .

Study 2: Anticancer Properties

Another investigation evaluated a series of piperazine-based compounds, revealing that certain derivatives exhibited significant anticancer activity with low toxicity profiles. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name (CAS Number) Core Structure Piperazine Substituent Molecular Formula Molecular Weight Notable Features Evidence ID
N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride Thiophene-2-carboxamide 4-Benzyl Not explicitly provided ~444 (estimated) Benzyl group enhances lipophilicity; sulfonyl linker for H-bonding.
N-(2-((4-Phenethylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride (1330292-12-0) Thiophene-2-carboxamide 4-Phenethyl C19H26ClN3O3S2 444.0 Phenethyl group increases steric bulk compared to benzyl.
N-(2-(4-(2-(4-(Isopropylthio)phenyl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride (1351614-95-3) Thiophene-2-carboxamide 4-(Isopropylthiophenyl)acetyl C22H30ClN3O2S2 468.1 Acetylated isopropylthiophenyl group adds hydrophobicity and electron density.
N-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride (1185022-42-7) Chromene-2-carboxamide 4-Ethyl C18H24ClN3O5S 429.916 Chromene core replaces thiophene; oxygen-rich ring alters electronic properties.
N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride Thiophene-2-carboxamide Dimethylaminoethyl/chlorobenzothiazole C17H18Cl2N4OS Not provided Benzothiazole and dimethylamino groups may enhance receptor selectivity.

Key Structural and Functional Differences

Piperazine Substituents: Benzyl vs. Isopropylthiophenyl Acetyl (): This substituent introduces sulfur and acetyl groups, enhancing hydrophobicity and altering electron distribution. Ethyl (): A smaller alkyl group reduces steric hindrance, possibly improving solubility but reducing target affinity.

Core Heterocycles: Thiophene vs. Chromene (): Thiophene’s sulfur atom contributes to π-electron density, favoring interactions with aromatic residues in proteins. Chromene, with an oxygen atom, may engage in stronger H-bonding but has reduced electron richness.

Sulfonyl Linker :

  • Present in all analogs, the sulfonyl group (-SO2-) enhances rigidity and hydrogen-bond acceptor capacity, critical for binding to serine or tyrosine residues in enzymes .

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